molecular formula C13H20N2 B1499846 (R)-1-benzyl-3-ethylpiperazine CAS No. 347195-55-5

(R)-1-benzyl-3-ethylpiperazine

Cat. No.: B1499846
CAS No.: 347195-55-5
M. Wt: 204.31 g/mol
InChI Key: CTPKPBTULPZITK-CYBMUJFWSA-N
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Description

(R)-1-Benzyl-3-ethylpiperazine (CAS 347195-55-5) is a chiral piperazine derivative of significant interest in medicinal chemistry as a key synthetic intermediate. Piperazine rings are privileged structures in drug discovery, frequently employed to optimize the pharmacokinetic properties of lead compounds and as scaffolds to position pharmacophoric groups for effective interaction with biological targets . The specific stereochemistry of the (R)-enantiomer makes this compound a valuable chiral building block for developing novel bioactive molecules with defined stereochemical requirements. Researchers utilize this and similar arylpiperazine derivatives in the exploration of new therapeutic agents, with recent scientific literature highlighting the potential of related compounds as androgen receptor antagonists for the treatment of castration-resistant prostate cancer . The compound's structure, featuring a benzyl group and an ethyl substituent on the chiral carbon of the piperazine ring, provides a versatile platform for further chemical elaboration. This compound is intended for research and development applications only in a laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-3-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKPBTULPZITK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669941
Record name (3R)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347195-55-5
Record name (3R)-1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthesis and Chiral Resolution Strategies for R 1 Benzyl 3 Ethylpiperazine

General Synthetic Methodologies for Substituted Piperazine (B1678402) Ring Systems

The construction of the piperazine core can be achieved through various synthetic routes. The most common strategies involve the cyclization of linear diamine precursors. acs.org Other significant methods include the reduction of 2,5-diketopiperazines, which can be generated from peptide cyclodimerization, and palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component. rsc.org

Recent advancements have introduced novel and efficient catalytic systems. For instance, an iridium-catalyzed method provides a direct and atom-economical pathway to C-substituted piperazines through the head-to-head coupling of readily available imines. pmarketresearch.comnih.gov This process is noted for its ability to proceed under mild conditions and form a single diastereoisomer. pmarketresearch.comnih.gov Another approach involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, which serves as an effective way to generate substituted piperazines. acs.org The functionalization of the carbon atoms in the piperazine ring is generally more challenging than N-substitution, which is why methods focusing on building the ring with pre-existing carbon substituents are of high importance. nih.gov

Below is a summary of prominent synthetic methodologies for substituted piperazine rings.

MethodologyDescriptionKey Features
Cyclization of Diamine Precursors The most traditional route, involving the formation of the heterocyclic ring from an open-chain diamine and a dielectrophile.Versatile and widely used, but can require multiple steps including protection and deprotection. nih.gov
Reduction of Diketopiperazines Involves the synthesis of a 2,5-diketopiperazine intermediate, often from amino acids, followed by reduction to the corresponding piperazine.Allows for the incorporation of chirality from the amino acid pool.
Iridium-Catalyzed Imine Coupling A catalytic [3+3] cycloaddition of imines that proceeds in a highly stereospecific manner.Atom-economical, proceeds under mild conditions, and offers excellent diastereoselectivity. pmarketresearch.comnih.gov
Palladium-Catalyzed Cyclization Couples a propargyl unit with a diamine to form highly substituted piperazines with good regio- and stereochemical control. rsc.orgModular approach allowing for diverse substitutions.
Ring-Opening of DABCO Utilizes the cleavage of a C-N bond in activated DABCO salts to introduce substituents and form the piperazine ring. acs.orgAn effective method for accessing N-substituted piperazine derivatives.

Enantioselective Approaches in the Preparation of Chiral Benzylpiperazine Derivatives

Achieving the desired (R) configuration at the C3 position of 1-benzyl-3-ethylpiperazine (B1289094) requires a stereocontrolled synthetic approach. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create the chiral center with the desired configuration directly. This can be accomplished using several methods:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids. For example, a multi-step synthesis starting from S-phenylalanine has been used to produce a chiral tris(phenylmethyl)piperazine. orgsyn.org Similarly, enantiopure 3-substituted piperazine-2-acetic acid esters have been generated from optically pure amino acids. nih.gov

Use of Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction. For instance, (R)-(-)-phenylglycinol has been employed as a chiral auxiliary in the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org The use of N-tert-butanesulfinyl groups on imine precursors has also proven effective for the diastereoselective synthesis of chiral heterocycles. acs.org

Organocatalysis and Transition-Metal Catalysis: Chiral catalysts are used to induce enantioselectivity. An organocatalytic approach has been developed for the enantioselective synthesis of C2-functionalized piperazines. epo.org Furthermore, palladium-catalyzed decarboxylative allylic alkylation using chiral ligands enables the synthesis of piperazin-2-ones with high enantioselectivity, which can then be reduced to the corresponding chiral piperazines. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture of 1-benzyl-3-ethylpiperazine. The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated. wikipedia.org After separation, the chiral resolving agent is removed to yield the desired enantiomerically pure piperazine. wikipedia.org

ApproachMethodExample
Asymmetric Synthesis Chiral PoolSynthesis of chiral piperazines from enantiopure amino acids like phenylalanine or phenylglycine. orgsyn.orgnih.gov
Chiral AuxiliaryUse of (R)-(-)-phenylglycinol or N-tert-butanesulfinyl groups to direct stereoselective reactions. acs.orgrsc.org
CatalysisOrganocatalytic synthesis of C2-functionalized piperazines or Pd-catalyzed asymmetric alkylation. nih.govepo.org
Chiral Resolution Diastereomeric Salt FormationSeparation of a racemic piperazine mixture using a chiral acid like tartaric acid to form separable diastereomeric salts. wikipedia.org

Control of Regioselectivity and Optical Purity in (R)-1-Benzyl-3-ethylpiperazine Synthesis

The synthesis of this compound requires precise control over both regioselectivity and optical purity.

Regioselectivity is a significant challenge because the piperazine ring has two secondary amine nitrogens (N1 and N4) that can be alkylated. To achieve selective benzylation at the N1 position, a common strategy involves the use of protecting groups. For example, if the synthesis starts from a chiral 3-ethylpiperazine precursor, the N4 nitrogen can be protected with a group like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). This allows the benzyl (B1604629) group to be directed specifically to the N1 position. Subsequently, the protecting group at N4 is removed. The benzyl group itself can also be used as a protecting group that is easily removed later by hydrogenolysis to allow for further functionalization at N1. orgsyn.org

Optical Purity refers to the enantiomeric excess (% ee) of the final product. In asymmetric synthesis, maintaining optical purity is critical. Some reactions, particularly those involving intermediates like α-chloroaldehydes, are prone to epimerization, which can lead to a loss of enantiomeric purity. epo.org Careful optimization of reaction conditions, such as temperature and reaction time, is essential to minimize racemization. nih.govepo.org In chiral resolution methods, the efficiency of the diastereomeric salt crystallization directly determines the final optical purity. Multiple recrystallization steps may be necessary to achieve a high % ee.

Iridium-catalyzed synthesis of C-substituted piperazines has shown excellent control of diastereoselectivity, quantitatively forming only one diastereoisomer. pmarketresearch.com This highlights the importance of catalyst selection in controlling the stereochemical outcome of the reaction. pmarketresearch.com

Role of this compound as a Key Chiral Intermediate in Organic Synthesis

While specific industrial applications for this compound are not widely documented, its structural analogue, (R)-1-benzyl-3-methylpiperazine, serves as a critical chiral building block in several high-value applications. pmarketresearch.com By analogy, this compound is recognized as a valuable chiral intermediate for the synthesis of complex, enantiomerically pure molecules.

In the pharmaceutical industry , chiral piperazine derivatives are indispensable for creating active pharmaceutical ingredients (APIs) with high stereochemical purity, which is often crucial for efficacy and reducing side effects. pmarketresearch.com For example, (R)-1-benzyl-3-methylpiperazine is a key intermediate in the synthesis of certain central nervous system (CNS) drugs. pmarketresearch.com Chiral piperazines are also used to synthesize cholinergic neurotransmitter agonists. biosynce.com

In the agrochemical sector , there is a growing demand for enantiomerically pure compounds to develop next-generation herbicides and insecticides with improved target specificity and reduced environmental impact. pmarketresearch.com Research on the methyl analogue has shown that molecules containing this chiral piperazine moiety demonstrated significantly improved bioactivity against certain pests compared to their racemic counterparts. pmarketresearch.com

The structure of this compound offers two key points for further modification: the secondary amine at the N4 position can be functionalized, and the benzyl group at N1 can be removed via hydrogenolysis to allow for the introduction of other substituents. orgsyn.org This versatility makes it an important synthon for building molecular diversity in drug discovery and materials science.

Structure Activity Relationship Sar of R 1 Benzyl 3 Ethylpiperazine and Its Analogs

Influence of Stereochemistry on Pharmacological Profiles

The three-dimensional orientation of a molecule, or its stereochemistry, can dramatically influence its biological activity. For chiral compounds like 1-benzyl-3-ethylpiperazine (B1289094), which exists as two non-superimposable mirror images (enantiomers), the (R) and (S) forms can exhibit distinct pharmacological profiles.

Enantiomeric Differences in Ligand Binding Affinity and Functional Activity

The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. This is particularly evident in their binding affinities for and functional effects on neurotransmitter transporters such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). Research into chiral piperazine (B1678402) derivatives has shown that the stereochemistry at the C3 position of the piperazine ring can significantly impact selectivity for these transporters.

For instance, in a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, it was observed that analogues with a hydroxyl group in the (S)-configuration were more selective for DAT over SERT compared to their corresponding (R)-enantiomers. nih.gov While this study does not directly examine (R)-1-benzyl-3-ethylpiperazine, it underscores the principle that the spatial arrangement of substituents on the piperazine ring is a key determinant of transporter selectivity.

To illustrate the potential enantiomeric differences for 1-benzyl-3-ethylpiperazine, a hypothetical data table is presented below, based on the established principles of stereoselectivity at monoamine transporters. It is crucial to note that these are representative values and would require experimental validation for this specific compound.

CompoundDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)DAT/SERT Selectivity Ratio
This compoundValueValueValue
(S)-1-benzyl-3-ethylpiperazineValueValueValue

This table is illustrative and requires specific experimental data for this compound.

Effects of Substituent Variation at the Piperazine Ring on Biological Activity

Beyond stereochemistry, modifications to the substituents on the piperazine ring can profoundly alter the biological activity of 1-benzyl-3-ethylpiperazine derivatives. These changes can affect binding affinity, selectivity, and functional activity at various receptors and transporters.

Studies on related N-benzylpiperidine analogues of GBR 12935, a potent and selective dopamine reuptake inhibitor, have demonstrated that the presence of electron-withdrawing groups at the C4-position of the N-benzyl group is beneficial for binding to the dopamine transporter. nih.gov This suggests that similar modifications to the benzyl (B1604629) group of this compound could enhance its affinity and selectivity for DAT.

Furthermore, replacing the piperazine ring with other cyclic moieties or altering the substituents on the nitrogen atoms can lead to significant changes in the pharmacological profile. For example, in a series of GBR 12909 analogues, replacing the piperazine ring with an N,N'-dimethylpropyldiamine moiety led to enhanced selectivity for the norepinephrine (B1679862) transporter (NET). nih.gov

The following table outlines potential effects of various substitutions on the piperazine ring of a generic 1-benzyl-3-alkylpiperazine scaffold, drawing from general principles of medicinal chemistry in this area.

ModificationPositionPotential Effect on Biological Activity
Substitution on the Benzyl RingN1-benzyl groupElectron-withdrawing groups may increase DAT affinity and selectivity.
Variation of the Alkyl GroupC3-positionAltering the size and nature of the alkyl group can influence potency and selectivity between DAT and SERT.
Substitution on the second NitrogenN4-positionIntroduction of bulky or polar groups can significantly alter receptor and transporter interactions.

This table provides a generalized overview of potential SAR trends.

Rational Design Principles for Optimizing the Activity of this compound Derivatives

The rational design of novel psychoactive molecules aims to optimize desired pharmacological properties while minimizing off-target effects. For this compound derivatives, several key principles can guide this process:

Stereochemistry-Guided Design: Leveraging the knowledge that the (R)- or (S)-enantiomer may possess a more favorable profile for a specific target is a cornerstone of modern drug design. Synthesis of enantiomerically pure compounds is crucial to dissecting the pharmacology of each isomer and identifying the eutomer (the more potent enantiomer).

Bioisosteric Replacement: The substitution of one chemical group with another that has similar physical or chemical properties (a bioisostere) can be used to fine-tune activity. For example, replacing a phenyl ring with a bioisosteric heterocycle can alter metabolic stability and target engagement.

Conformational Restriction: Introducing structural elements that limit the flexibility of the molecule can lock it into a more active conformation for its target. This can be achieved by incorporating rings or bulky groups that restrict bond rotation.

Pharmacophore Modeling: Identifying the key chemical features (the pharmacophore) responsible for the desired biological activity allows for the design of new molecules that retain these features while having improved properties. For 1-benzylpiperazine (B3395278) derivatives, the pharmacophore would include the basic nitrogen atoms and the aromatic benzyl group, with their spatial relationship being critical.

Pharmacological and Molecular Mechanisms of Action

Ligand Interactions with Central Nervous System Receptors

N-benzylpiperazine compounds are known to interact with various receptors in the central nervous system, leading to the modulation of several key neurotransmitter pathways.

N-benzylpiperazine derivatives are recognized for their significant impact on the dopaminergic system. The parent compound, BZP, has been shown to elevate extracellular dopamine (B1211576) levels. nih.gov This effect is primarily achieved by stimulating the release and inhibiting the reuptake of dopamine from nerve terminals. europa.eunih.gov The action of BZP is qualitatively similar to that of amphetamine, although it is less potent. usdoj.gov Many piperazine (B1678402) derivatives potentiate central dopamine neurotransmission, which is believed to contribute to their stimulant effects. researchgate.net Molecular docking studies on related compounds have also suggested a binding affinity for dopamine receptors. researchgate.net While the precise effects of the (R)-enantiomer and the 3-ethyl substitution on the piperazine ring of (R)-1-benzyl-3-ethylpiperazine are not documented, it is plausible that it shares a similar mechanism of modulating dopaminergic activity.

The serotonergic system is another primary target for benzylpiperazine derivatives. BZP demonstrates a mixed mechanism of action, influencing the serotonin (B10506) system in a manner comparable to MDMA by acting on the serotonin reuptake transporter to increase extracellular serotonin concentrations. wikipedia.org It also functions as a non-selective agonist at a variety of serotonin receptors. wikipedia.org For instance, interactions with 5-HT2A receptors might be responsible for mild hallucinogenic effects at high doses. wikipedia.org Some piperazine derivatives, such as meta-chlorophenylpiperazine (mCPP), also show significant interaction with serotonergic receptors. ijrrjournal.com The combined dopaminergic and serotonergic activity is a hallmark of this class of compounds. researchgate.netnih.gov

In addition to dopamine and serotonin, N-benzylpiperazine derivatives affect noradrenergic neurotransmission. BZP has been found to stimulate the release and inhibit the reuptake of noradrenaline. europa.eu Another mechanism contributing to increased noradrenergic activity is the antagonism of alpha-2-adrenoceptors by BZP, which inhibits the negative feedback loop for noradrenaline release. nih.govwikipedia.org This multifaceted influence on monoamine neurotransmitters has led to BZP being described as a "messy drug". nih.gov This suggests that this compound could also possess properties that modulate noradrenergic pathways.

The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have emerged as important targets for various centrally acting drugs. Research has focused on designing N-benzylpiperazine derivatives as selective ligands for these receptors. nih.govnih.govacs.orgacs.org Studies have synthesized and evaluated series of these derivatives, revealing that structural modifications significantly influence affinity and selectivity for σ1 and σ2 receptors. nih.govnih.gov For example, certain N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines have demonstrated high potency and selectivity for the σ1 receptor. nih.gov The introduction of specific substituents on the benzyl (B1604629) and piperazine moieties has been a key strategy in developing ligands with high affinity for the σ1 receptor and selectivity over the σ2 receptor. nih.govacs.org While the specific binding profile of this compound at sigma receptors has not been reported, the data from related compounds suggest that this is a plausible and potentially significant area of interaction.

Below is a table summarizing the sigma receptor binding affinities for a selection of N-benzylpiperazine derivatives, illustrating the structure-activity relationships within this class.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)1.61418886
Lead Compound 8Data not specified in provided textData not specified in provided text432
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (Compound 13)2.7Data not specified in provided text38
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (Compound 30)2.6Data not specified in provided text187

Proposed Enzyme Systems Involved in the Biotransformation of Benzylpiperazine Derivatives

The metabolism of xenobiotics is a critical factor in determining their pharmacological activity and duration of action. The biotransformation of N-benzylpiperazine derivatives is thought to involve several key enzyme systems.

The primary enzymes responsible for phase I metabolism of many drugs are the Cytochrome P450 (CYP) monooxygenases. mdpi.com Studies on BZP and other piperazine derivatives have identified several CYP isoenzymes as being involved in their metabolism, including CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.netresearchgate.net The main metabolic pathways for BZP include hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety. europa.eumdma.ch The involvement of these specific CYP enzymes suggests a potential for drug-drug interactions when co-administered with other substances metabolized by the same pathways. researchgate.netresearchgate.net

Enzyme SuperfamilySpecific Isoenzymes Implicated in Benzylpiperazine Metabolism
Cytochrome P450 (CYP)CYP2D6
CYP1A2
CYP3A4

Following phase I hydroxylation, which can introduce a catechol structure, Catechol-O-methyl-transferase (COMT) is another key enzyme proposed to be involved in the metabolism of benzylpiperazine derivatives. europa.eu COMT catalyzes the transfer of a methyl group to catecholic compounds, a common pathway for the inactivation of catecholamine neurotransmitters and other substances with a catechol structure. nih.govwikipedia.orgacs.org For BZP, metabolites such as 4-hydroxy-3-methoxy-BZP have been identified, indicating the action of COMT on hydroxylated intermediates. europa.eu Given the structural similarities, it is highly probable that the biotransformation of this compound would also involve an interplay between CYP450-mediated oxidation and subsequent COMT-catalyzed methylation of any resulting catecholic metabolites.

Therapeutic Potential and Biomedical Applications

Investigation of Antinociceptive and Anti-allodynic Properties

Benzylpiperazine derivatives have emerged as promising candidates for the development of novel analgesics. acs.org Research has particularly focused on their interaction with sigma-1 (σ1) receptors, which are known to modulate nociceptive signaling. nih.govnih.gov A series of newly synthesized benzylpiperazinyl derivatives have been evaluated for their affinity towards σ1 receptors and their effectiveness in preclinical models of pain. acs.orgnih.gov

One notable compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated high affinity for the σ1 receptor and produced significant, dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. acs.orgnih.gov Importantly, this compound did not produce sedation or impair motor coordination at effective doses, suggesting a favorable safety profile. nih.govnih.gov These findings underscore the potential of benzylpiperazine-based σ1 receptor antagonists as a therapeutic strategy for chronic pain conditions. acs.orgnih.gov

Table 1: Antinociceptive and Anti-allodynic Effects of a Benzylpiperazine Derivative

CompoundTargetIn Vivo ModelObserved EffectsReference
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneσ1 Receptor AntagonistMouse formalin assay (inflammatory pain), Chronic nerve constriction injury (neuropathic pain)Dose-dependent antinociception and anti-allodynia acs.orgnih.gov

Exploration of Anticancer and Antiproliferative Activities of Benzylpiperazine Derivatives

The piperazine (B1678402) scaffold is a key structural motif in a variety of anticancer agents. nih.govnih.gov Benzylpiperazine derivatives, in particular, have been investigated for their ability to inhibit the growth of cancer cells. researchgate.net These compounds have shown cytotoxic activity against a range of human tumor cell lines, including those of the breast, skin, pancreas, and cervix. mdpi.com

The anticancer effects of benzylpiperazine derivatives are mediated through various mechanisms. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, certain 2-benzoylbenzofuran derivatives containing a piperazine linker have been shown to significantly induce apoptosis in A549 lung cancer cells. nih.gov

Furthermore, some piperazine derivatives have been found to inhibit the proliferation of human chronic myelogenous leukemia (K-562) cells and induce their differentiation into erythroid cells. researchgate.netnih.gov This suggests that these compounds may not only kill cancer cells but also revert them to a more normal, non-proliferative state.

Table 2: Antiproliferative Activity of Select Piperazine Derivatives

CompoundCell LineActivityReference
(S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazineK-562 (Chronic Myelogenous Leukemia)Inhibition of cell proliferation researchgate.netnih.gov
(E)-1-(3-methyl-4-((E)-3-(2-methylpropylidene)piperazin-1-yl)phenyl)-2-(2-methylpropylidene)piperazineK-562 (Chronic Myelogenous Leukemia)Inhibition of cell proliferation researchgate.netnih.gov
Compound 18 (a 2-benzoylbenzofuran derivative with a piperazine linker)A549 (Lung Cancer)Induction of apoptosis nih.gov

An exciting area of research is the combination of benzylpiperazine derivatives with existing anticancer drugs. mdpi.com Studies have demonstrated that certain piperazine derivatives can act synergistically with conventional chemotherapeutic agents, such as cytosine arabinoside and mithramycin, leading to enhanced anticancer effects. researchgate.netnih.gov This synergistic interaction could potentially allow for lower doses of conventional drugs, thereby reducing their toxicity and side effects. mdpi.com

Research into Potential Antidepressant and Anxiolytic Applications

The piperazine nucleus is a common feature in many drugs that act on the central nervous system, including those used to treat depression and anxiety. nih.govresearchgate.netwisdomlib.org Arylpiperazine derivatives, in particular, have been extensively studied for their interaction with serotonin (B10506) receptors, which play a crucial role in mood regulation. nih.gov

Compounds that act as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors (SSRIs) have shown promise as effective antidepressants with a faster onset of action and fewer side effects. nih.gov Novel arylpiperazine derivatives of diphenylsulfide have been synthesized and evaluated for these dual activities, with some compounds showing significant antidepressant-like effects in preclinical models. nih.gov Similarly, new phenylpiperazine derivatives have demonstrated both anxiolytic and antidepressant-like effects in mice. nih.gov

Diverse Pharmacological Actions of the Piperazine Scaffold (e.g., Anticonvulsant, Anti-Parkinson, Anti-inflammatory, Antioxidant, Antidiabetic, Antiarrhythmic, Anti-Alzheimer, Antimalarial, Antihypertensive, Antiplatelet Aggregation, Antihistaminic) relevant to Derivatives

The versatility of the piperazine scaffold extends to a wide array of other pharmacological activities. nih.govnih.gov Piperazine derivatives have been reported to possess:

Anticonvulsant activity: Showing potential in the management of seizures. researchgate.net

Anti-inflammatory and Antioxidant properties: Indicating a role in combating inflammatory conditions and oxidative stress. nih.govthieme-connect.com

Antidiabetic effects: Suggesting potential applications in the management of diabetes. nih.gov

Cardiovascular effects: Including antiarrhythmic, antihypertensive, and antiplatelet aggregation activities. wisdomlib.org

Neuroprotective potential: With research exploring their utility as anti-Parkinson and anti-Alzheimer agents.

Antimicrobial and Antimalarial activity: Highlighting their potential in treating infectious diseases. nih.gov

Antihistaminic properties: Forming the basis of several allergy medications.

This broad spectrum of activity makes the piperazine ring a privileged structure in drug discovery, continually inspiring the development of new therapeutic agents. nih.gov

Utility as Pharmaceutical Intermediates and Chemical Building Blocks in Drug Development

Beyond their direct therapeutic applications, compounds like (R)-1-benzyl-3-ethylpiperazine serve as crucial pharmaceutical intermediates and chemical building blocks in the synthesis of more complex drug molecules. nih.gov The N-benzyl piperidine (B6355638) motif, a related structure, is frequently employed in drug discovery to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov The stereochemical configuration of this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, which is often essential for achieving the desired therapeutic effect and minimizing side effects. pmarketresearch.com

Preclinical Research and in Vivo Efficacy Studies

Evaluation of Efficacy in Various Disease ModelsNo evaluations of the efficacy of (R)-1-benzyl-3-ethylpiperazine in any disease models have been reported in the searched literature.

To fulfill the user's request accurately, specific research dedicated to "this compound" would be required. The information available for other related compounds cannot be substituted while adhering to the strict constraints of the prompt.

Advanced Research Methodologies and Analytical Techniques in Benzylpiperazine Research

Radioligand Binding Assays for Receptor Affinity Determination

No publicly available studies have reported the use of radioligand binding assays to determine the receptor affinity profile of (R)-1-benzyl-3-ethylpiperazine. This type of assay is crucial for identifying which receptors a compound binds to and with what strength (typically expressed as Kᵢ or IC₅₀ values). For many benzylpiperazine derivatives, these assays have revealed affinities for various receptors, including sigma (σ₁) and sigma-2 (σ₂) receptors. However, without specific experimental data for this compound, its primary molecular targets remain unconfirmed in the scientific literature.

Cell-Based Assays for Receptor Activation and Signal Transduction Profiling

Information regarding the functional activity of this compound from cell-based assays is not available. Such assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor by measuring downstream signaling pathways. While related compounds have been characterized functionally, the specific actions of this compound at any given receptor have not been documented in published research.

Spectroscopic and Chromatographic Methods for Stereochemical and Structural Elucidation

There are no specific published methods for the chiral separation of 1-benzyl-3-ethylpiperazine (B1289094) enantiomers using techniques like Chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC is a standard method for separating enantiomers and determining the enantiomeric purity of a chiral compound. Although the principles of chiral chromatography are broadly applicable, the specific conditions (e.g., chiral stationary phase, mobile phase composition) required for the resolution of (R)- and (S)-1-benzyl-3-ethylpiperazine have not been reported.

Computational Chemistry and Molecular Modeling Approaches for Structure-Based Drug Design

Computational studies, such as molecular docking and molecular dynamics simulations, specifically focused on this compound are absent from the scientific literature. These in silico methods are often used to predict and analyze the binding mode of a ligand within the active site of a target receptor, providing insights that can guide the design of more potent and selective molecules. While molecular modeling has been applied to other benzylpiperazine derivatives to understand their structure-activity relationships, no such models or findings have been published for this compound.

Challenges, Limitations, and Future Research Directions

Achieving Optimal Selectivity and Specificity for Target Receptors

A primary challenge in the development of piperazine (B1678402) derivatives like (R)-1-benzyl-3-ethylpiperazine is achieving high selectivity and specificity for the intended biological target. The piperazine nucleus is a versatile pharmacophore known to interact with a wide range of receptors, particularly within the central nervous system, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govnih.gov This promiscuity can lead to a desired polypharmacological profile for certain complex diseases like schizophrenia, but it can also be a significant hurdle when a highly specific mechanism of action is required. nih.gov

The core issue lies in the structural features of the piperazine ring, which can fit into the binding pockets of multiple, often related, receptor subtypes. For instance, many arylpiperazine derivatives show affinity for several 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A). mdpi.com Achieving selectivity often requires subtle structural modifications to the molecule that exploit minor differences in the topology of the target receptors' binding sites. researchgate.net

Future research must focus on rational drug design strategies informed by a deep understanding of the target receptor's structure. Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking are crucial for predicting how modifications to the this compound structure—such as altering substituents on the benzyl (B1604629) or piperazine rings—would influence binding affinity and selectivity. nih.govnih.gov The goal is to design ligands that form specific, high-energy interactions with the target receptor while simultaneously creating steric or electronic hindrances that prevent binding to other receptors.

Overcoming Potential Off-Target Activities of Piperazine Derivatives

Closely related to the challenge of selectivity is the need to mitigate off-target activities. Interactions with unintended receptors or enzymes can lead to undesirable side effects and limit the therapeutic window of a drug candidate. The piperazine moiety is present in numerous bioactive compounds, and its derivatives have been reported to interact with a wide array of biological targets beyond their primary design focus, including various G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govresearchgate.net

For a compound like this compound, comprehensive preclinical profiling is essential to identify these potential off-target interactions early in the development process. This involves screening the compound against a broad panel of receptors and enzymes. Elucidating the cellular mechanisms and signaling pathways affected by these off-target interactions is critical for understanding the full pharmacological profile of the molecule. researchgate.net

Future research directions include the use of computational and systems biology approaches to predict potential off-target liabilities. By analyzing the chemical structure in relation to known pharmacophores for various target classes, researchers can proactively identify potential issues. Furthermore, medicinal chemistry efforts can then be directed at modifying the molecular structure to eliminate or reduce these unwanted interactions while preserving the desired on-target activity, a process often referred to as "de-targeting." researchgate.net

Strategies for Developing Novel Analogues with Improved Pharmacological Properties

The development of novel analogues of this compound is a key strategy for improving its pharmacological profile. The piperazine scaffold is highly amenable to chemical modification at its nitrogen and carbon atoms, allowing for the systematic exploration of the structure-activity relationship (SAR). researchgate.netresearchgate.net The goal is to create new molecules with enhanced potency, greater selectivity, and optimized pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Strategies for analogue development include:

Substitution Modification: Introducing various functional groups onto the benzyl ring or replacing it with other aromatic or heterocyclic systems can significantly impact receptor affinity and selectivity. nih.gov

Piperazine Ring Functionalization: Altering the ethyl group at the 3-position of the piperazine ring can influence stereochemistry and interaction with the binding pocket.

Scaffold Hopping: Replacing the piperazine core with other bioisosteric scaffolds while maintaining the key pharmacophoric features can lead to entirely new chemical series with different properties.

These synthetic efforts are guided by computational modeling and in vitro screening assays to iteratively refine the molecular design. nih.gov The versatile structure of piperazine allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of candidates with superior profiles. mdpi.com

Table 1: Influence of Structural Modifications on Pharmacological Properties of Piperazine Derivatives

Structural Modification Potential Impact on Pharmacological Properties Reference
Substitution on the Aryl Ring (e.g., Benzyl) Introduction of electron-withdrawing groups (e.g., Cl, NO2) can enhance activity; electron-donating groups may reduce it. Position of the substituent is critical for receptor selectivity. nih.gov
N1-Substitution The nature of the substituent on the first nitrogen (e.g., benzyl group) is a primary determinant of target affinity and selectivity. nih.gov
C-Substitution on Piperazine Ring Adding substituents like the ethyl group at the 3-position introduces a chiral center, which can lead to stereospecific interactions with the target receptor, improving potency and selectivity. researchgate.net

| N4-Substitution | Modification at the fourth nitrogen atom can modulate physicochemical properties like solubility and lipophilicity, affecting ADME profiles. | researchgate.net |

Translational Research from Preclinical Findings to Potential Clinical Applications

A significant limitation in drug development is the translation of promising preclinical data into clinical efficacy and safety in humans. This "bench-to-bedside" transition is a major hurdle for many compounds, including piperazine derivatives. pharmafeatures.com The process involves two main stages: T1, the translation of basic science discoveries into a clinical trial context, and T2, the translation of clinical trial results into widespread clinical practice. wisc.edu

Challenges in the translational path for a compound like this compound include:

Animal Model Limitations: Preclinical animal models of human diseases, particularly complex neurological disorders, often fail to fully replicate the human condition. A compound that is effective in a rodent model may not show the same efficacy in humans. pharmafeatures.com

Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of a drug can vary significantly between species, impacting both efficacy and toxicity.

Lack of Validated Biomarkers: The absence of reliable biomarkers to measure disease progression and drug response can make it difficult to assess a compound's effectiveness in early-phase clinical trials. pharmafeatures.com

Future research must focus on improving the predictive validity of preclinical models. This includes the use of more sophisticated models, such as those involving genetic modifications that more accurately reflect human diseases. pharmafeatures.com Additionally, the development and validation of translational biomarkers (e.g., imaging, genetic, or protein-based) are critical for making informed decisions during clinical development. The Investigational New Drug (IND) process, which requires comprehensive preclinical efficacy and toxicity data, represents a key checkpoint in this translational pathway. wisc.edu Integrating a translational mindset from the very beginning of the drug discovery process is essential to increase the probability of successfully developing this compound or its analogues into clinically useful therapies. pharmafeatures.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-benzyl-3-ethylpiperazine, and how can enantiomeric purity be ensured?

  • Methodology :

  • Synthesis : Utilize alkylation of piperazine derivatives with benzyl and ethyl halides in the presence of a base (e.g., K2_2CO3_3) under inert conditions. For stereochemical control, employ chiral auxiliaries or enantioselective catalysts, as demonstrated in enantiomerically pure piperazine syntheses .
  • Chiral Resolution : Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or use diastereomeric salt formation with resolving agents like tartaric acid .
  • Validation : Confirm enantiomeric excess (ee) via 1^1H NMR with chiral shift reagents or circular dichroism (CD) spectroscopy.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm backbone structure, with 2D techniques (COSY, HSQC) to resolve stereochemistry.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the prediction of this compound’s electronic and thermochemical properties?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) to model non-covalent interactions .
  • Basis Sets : Employ 6-311++G(d,p) for geometry optimization and frequency calculations.
  • Validation : Compare computed vibrational spectra (IR/Raman) and ionization potentials with experimental data to refine models .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound?

  • Methodology :

  • Error Analysis : Check solvent effects (e.g., PCM models) and conformational sampling in simulations.
  • Experimental Replication : Re-run assays under controlled conditions (e.g., inert atmosphere, humidity control) to rule out environmental artifacts.
  • Multi-Method Validation : Cross-validate DFT results with post-Hartree-Fock methods (e.g., MP2) or molecular dynamics simulations .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modified benzyl/ethyl groups (e.g., fluorinated or methylated analogs) to assess steric/electronic effects .
  • Biological Assays : Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization against target receptors.
  • Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Q. How can enantiomeric impurities in this compound impact pharmacological studies, and how are they quantified?

  • Methodology :

  • Chiral Analytical Methods : Employ chiral stationary phases (CSPs) in UPLC-MS for trace impurity detection (limit of quantification <0.1% ee).
  • Pharmacological Impact : Compare enantiomers in vitro (e.g., IC50_{50} assays) to quantify potency differences.
  • Regulatory Compliance : Follow ICH Q3A guidelines for reporting impurities in preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.